4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile
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Overview
Description
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is a complex organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a sulfanyl group attached to a nicotinonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile typically involves multiple steps. One common method includes the alkylation of sodium 4(5)-alkyl-6-oxo-1,6-dihydropyrimidine-2-thiolates with 2-bromo-1-(4-bromophenyl)ethan-1-one . This reaction is carried out under alkaline conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized nicotinonitrile derivatives, while substitution reactions can produce a variety of substituted nicotinonitrile compounds.
Scientific Research Applications
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. This interaction can lead to various biological responses, including inhibition of microbial growth and induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}pyrimidin-4(3H)-ones
- (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- 2-(4-Bromophenyl)-2-oxoethyl N’-cyano-N-methylimidothiocarbamate
Uniqueness
4-(4-bromophenyl)-6-cyclopropyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile is unique due to its combination of a bromophenyl group, a cyclopropyl group, and a sulfanyl group attached to a nicotinonitrile core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C23H17BrN2OS |
---|---|
Molecular Weight |
449.4g/mol |
IUPAC Name |
4-(4-bromophenyl)-6-cyclopropyl-2-phenacylsulfanylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H17BrN2OS/c24-18-10-8-15(9-11-18)19-12-21(16-6-7-16)26-23(20(19)13-25)28-14-22(27)17-4-2-1-3-5-17/h1-5,8-12,16H,6-7,14H2 |
InChI Key |
BVAYJGWWHFBXLR-UHFFFAOYSA-N |
SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1CC1C2=NC(=C(C(=C2)C3=CC=C(C=C3)Br)C#N)SCC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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